N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, ethoxy, phenyl, and benzofuran moieties, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The interaction of the compound with these pockets inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways dependent on RNA . This includes the synthesis of proteins and other key molecules, leading to the inhibition of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) and catalysts such as DMAP.
Substitution Reactions: The methoxy and ethoxy groups are introduced through nucleophilic substitution reactions, typically using methanol and ethanol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide
- N-(2,4-dimethoxyphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
- N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-sulfonamide
Uniqueness
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-4-30-18-11-13-21-19(14-18)23(24(31-21)16-8-6-5-7-9-16)25(27)26-20-12-10-17(28-2)15-22(20)29-3/h5-15H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZUTCRWGQXIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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